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Compound of Interest

Compound Name: N-methoxyphthalimide

Cat. No.: B154218 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for N-
methoxyphthalimide (CAS RN: 1914-20-1), a significant chemical intermediate. The guide is

intended for researchers, scientists, and professionals in drug development and materials

science who utilize this compound in their work. We will delve into the core analytical

techniques used for its characterization, namely Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The underlying

principles of experimental choices and data interpretation are explained to provide a deeper

understanding of the molecule's structural features.

Introduction to N-methoxyphthalimide
N-methoxyphthalimide, with the systematic IUPAC name 2-methoxyisoindole-1,3-dione,

belongs to the class of N-alkoxyphthalimides. These compounds are notable for their utility as

precursors to O-substituted hydroxylamines and as versatile intermediates in organic synthesis.

[1] The introduction of the methoxy group on the nitrogen atom of the phthalimide scaffold

imparts unique reactivity, making it a valuable building block in the synthesis of more complex

molecules, including pharmaceuticals and functional materials.[2][3][4][5] Accurate

characterization of N-methoxyphthalimide is paramount for its effective use, ensuring purity

and confirming its chemical identity.

Below is a diagram illustrating the molecular structure of N-methoxyphthalimide.

Caption: Molecular structure of N-methoxyphthalimide.
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Synthesis of N-methoxyphthalimide
A general and efficient method for the synthesis of N-alkoxyphthalimides involves the reaction

of N-hydroxyphthalimide with an appropriate alkyl halide in the presence of a base.[1] For N-
methoxyphthalimide, this would typically involve the methylation of N-hydroxyphthalimide.

Experimental Protocol
A common synthetic procedure is as follows:

To a stirred solution of N-hydroxyphthalimide in a suitable solvent such as

dimethylformamide (DMF), a base is added. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has

been shown to be an effective base for this transformation, leading to high yields and clean

reactions.[1]

A methylating agent, such as methyl iodide or dimethyl sulfate, is then added dropwise to the

reaction mixture at room temperature.

The reaction is stirred for a specified period until completion, which can be monitored by thin-

layer chromatography (TLC).

Upon completion, the reaction mixture is poured into a cold dilute acid solution (e.g., 1N HCl)

to precipitate the product.

The solid product is collected by filtration, washed with water, and can be further purified by

recrystallization from a suitable solvent like ethanol to afford pure N-methoxyphthalimide.

This synthetic approach is depicted in the workflow diagram below.
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Caption: General workflow for the synthesis of N-methoxyphthalimide.

Spectroscopic Data
The following sections detail the available spectroscopic data for N-methoxyphthalimide,

which are crucial for its unambiguous identification.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elucidating the structure.

Table 1: Mass Spectrometry Data for N-methoxyphthalimide

Parameter Value Source

Molecular Formula C₉H₇NO₃ [6]

Molecular Weight 177.16 g/mol [6]

Monoisotopic Mass 177.042593085 Da [6]
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A plausible fragmentation pathway for N-methoxyphthalimide in an electron ionization (EI)

mass spectrometer is initiated by the cleavage of the N-O bond, which is relatively weak. This

would lead to the formation of a methoxy radical (•OCH₃) and a phthalimide radical cation, or

cleavage to form a methoxy cation and a phthalimide radical. Further fragmentation of the

phthalimide ring can also occur.

Nuclear Magnetic Resonance (NMR) Spectroscopy
As of the latest literature search, detailed and verified ¹H and ¹³C NMR spectroscopic data for

N-methoxyphthalimide are not readily available in publicly accessible databases. While the

synthesis of N-alkoxyphthalimides is well-documented, specific spectral assignments for the

methoxy derivative are not consistently reported in these sources.

For comparison, the related compound N-methoxymethylphthalimide, an isomer, has reported

¹H NMR signals at approximately 3.41 ppm (singlet, 3H, OMe), 5.09 ppm (singlet, 2H,

NCH₂OMe), and in the aromatic region between 7.7-8.0 ppm (multiplet, 4H).[7] The ¹³C NMR

spectrum of this isomer shows signals at 167.3 ppm (C=O), 134.4 ppm (CH ar.), 132.1 ppm

(Cq), 123.6 ppm (CH ar.), 68.6 ppm (NCH₂), and 57.3 ppm (OMe).[7] It is important to note that

these values are for an isomer and would differ for N-methoxyphthalimide.

Infrared (IR) Spectroscopy
Similar to the NMR data, a detailed and assigned IR spectrum for N-methoxyphthalimide is

not widely available in public spectral databases. However, based on its structure, the following

characteristic absorption bands can be predicted:

C=O Stretching: Two strong absorption bands are expected for the symmetric and

asymmetric stretching of the imide carbonyl groups, typically in the range of 1700-1800

cm⁻¹.

C-N Stretching: A band corresponding to the stretching of the C-N bond is expected, usually

in the region of 1300-1400 cm⁻¹.

C-O Stretching: The stretching vibration of the C-O bond of the methoxy group should

appear in the fingerprint region, typically around 1000-1200 cm⁻¹.
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Aromatic C-H Stretching: Absorption bands for the aromatic C-H stretching are expected just

above 3000 cm⁻¹.

Aromatic C=C Bending: Characteristic bands for the aromatic ring are expected in the 1400-

1600 cm⁻¹ region.

Structural Confirmation
The crystal structure of N-methoxyphthalimide has been determined by X-ray crystallography,

providing definitive proof of its connectivity and conformation in the solid state.[6] This structural

data can be accessed through the Crystallography Open Database (COD) under the deposition

number 2240172.[6]

Conclusion
N-methoxyphthalimide is a valuable synthetic intermediate. While its synthesis and general

properties are understood, a comprehensive and publicly available set of its NMR and IR

spectroscopic data is currently lacking in the reviewed literature and databases. The available

mass spectrometry data confirms its molecular weight. For researchers working with this

compound, it is recommended to acquire and report this spectroscopic data to contribute to the

broader scientific knowledge base.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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